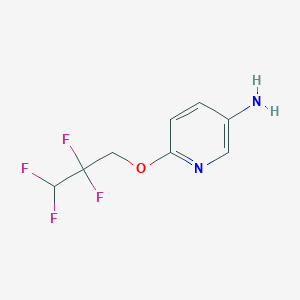(propan-2-yl)amine CAS No. 1567920-17-5](/img/structure/B1517330.png)
[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine
Vue d'ensemble
Description
(2S)-2-aminopropyl(2S)-2-aminopropyl(propan-2-yl)amine | 1567920-17-5. This compound is characterized by its unique structural features, which include a chiral center at the second carbon atom, making it an important building block in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminopropyl(propan-2-yl)amine typically involves the following steps:
Starting Materials: The synthesis often begins with (S)-2-aminopropanol as the starting material.
Reactions: The primary amine group in (S)-2-aminopropanol is protected using a suitable protecting group, such as a carbamate or a tosylate.
Alkylation: The protected amine is then alkylated with methyl iodide and isopropylamine to introduce the methyl and isopropyl groups, respectively.
Deprotection: Finally, the protecting group is removed to yield the desired (2S)-2-aminopropyl(propan-2-yl)amine.
Industrial Production Methods: In an industrial setting, the production of (2S)-2-aminopropyl(propan-2-yl)amine may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-aminopropyl(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form secondary amines or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and strong bases or acids are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Applications De Recherche Scientifique
(2S)-2-aminopropyl(propan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (2S)-2-aminopropyl(propan-2-yl)amine exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The molecular targets and pathways involved can vary widely depending on the context of the research or industrial application.
Comparaison Avec Des Composés Similaires
(R)-N1-isopropyl-N1-methylpropane-1,2-diamine
(S)-N1-ethyl-N1-methylpropane-1,2-diamine
(R)-N1-ethyl-N1-methylpropane-1,2-diamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2S)-1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPLGXKAPTVKMX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)




![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

